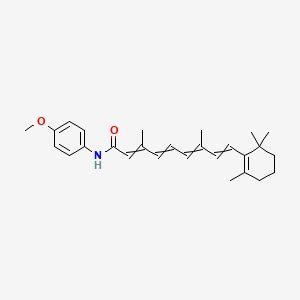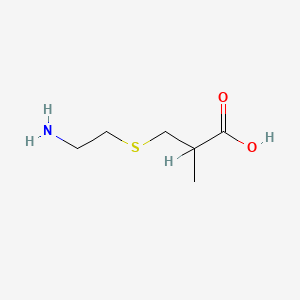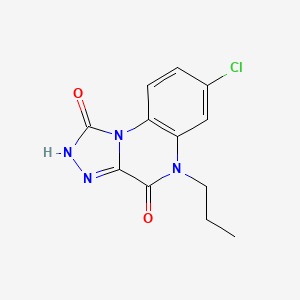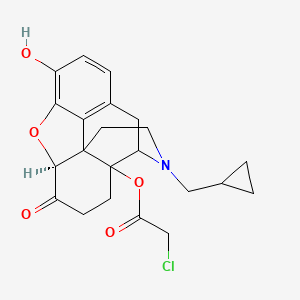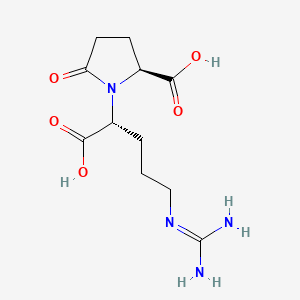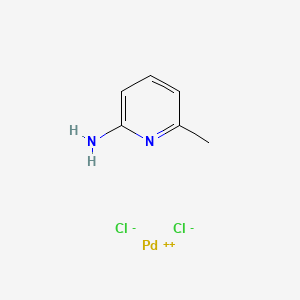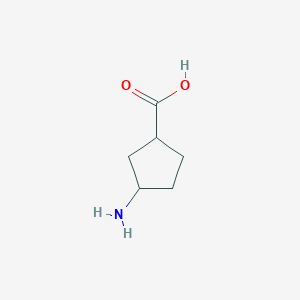
3-Aminocyclopentanecarboxylic acid
Vue d'ensemble
Description
3-Aminocyclopentanecarboxylic acid (3-ACPA) is a cyclic organic compound that is used as a building block for the synthesis of more complex molecules. It is a versatile molecule and has a wide range of applications in the chemical, pharmaceutical and biotechnological industries. 3-ACPA is an important intermediate for the synthesis of pharmaceuticals and other compounds. It has also been used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Antitumor Properties : 1-Aminocyclopentanecarboxylic acid (a structural analog of 3-Aminocyclopentanecarboxylic acid) has been studied for its effects on cellular respiration of rat tissues. It was found that this amino acid does not undergo decarboxylation, transamination, or oxidation in the studied tissues. Moreover, it does not affect the transamination and oxidation of other amino acids, indicating a unique metabolic stability within cells. This property might be significant in its potential antitumor applications (Berlinguet et al., 1962).
Neurotransmitter Analogs : Research has shown that all four stereoisomers of this compound have been prepared as analogs of GABA, an inhibitory neurotransmitter. This suggests its potential application in modifying neurotransmitter activity, which could be significant in neurological or psychiatric treatments (Allan et al., 1979).
Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid has been prepared and is considered a potential tumor-localizing agent for detecting cancer in humans using nuclear medicine scanning techniques. This application leverages its biochemical properties for diagnostic purposes (Hayes et al., 1976).
Amino Acid Transport : 1-Aminocyclopentanecarboxylic acid was found to be cleared from the cerebrospinal fluid of cats by a saturable mechanism, inhibited by naturally occurring neutral amino acids. This finding could have implications for understanding the transport mechanisms of amino acids in the central nervous system (Cutler & Lorenzo, 1968).
Peptide Synthesis and Biological Applications : A method for stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been reported. These derivatives maintain a specific conformation in water, which is important for designing beta-peptides for biological applications (Woll et al., 2002).
Pharmacological Effects : Enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids were studied on human homomeric GABA(C) receptors. The study revealed unique pharmacological effects, indicating a potential application in modifying receptor activity (Chebib et al., 2001).
Mécanisme D'action
Target of Action
It’s known that non-canonical amino acids like 3-aminocyclopentanecarboxylic acid can be incorporated into antimicrobial peptides . These peptides have diverse targets, including cell membranes and metabolic and translational elements .
Mode of Action
In the context of antimicrobial peptides, the compound may interact with its targets to disrupt cell membranes or inhibit metabolic and translational elements .
Biochemical Pathways
The incorporation of non-canonical amino acids into antimicrobial peptides could effectively improve their physicochemical and pharmacological diversity .
Result of Action
In the context of antimicrobial peptides, the compound may cause disruption of cell membranes or inhibition of metabolic and translational elements .
Propriétés
IUPAC Name |
3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328433 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89614-96-0 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between 3-aminocyclopentanecarboxylic acid and the antibiotic amidinomycin?
A1: this compound is a key structural component of amidinomycin. Specifically, acid hydrolysis of amidinomycin yields this compound and 2-amidinoethylamine. [] This structural relationship suggests a potential biosynthetic link and offers insights into the mechanism of action of amidinomycin.
Q2: How does the stereochemistry of this compound affect its biological activity?
A2: The four stereoisomers of this compound exhibit different biological activities. [, , ] This highlights the importance of stereochemistry in drug design and emphasizes the need to synthesize and evaluate individual isomers when exploring structure-activity relationships.
Q3: Can this compound be used as a building block for larger molecules?
A3: Yes, this compound derivatives, particularly its incorporation into cyclic peptides, have been investigated for potential applications in nanotechnology. [] For example, γ-Acp-based α,γ-cyclohexapeptides have been studied for their ability to form nanotubes with hydrophobic inner cavities, opening possibilities for drug delivery and other applications.
Q4: What are the potential applications of this compound in medicinal chemistry?
A4: this compound serves as an analog of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). [] Researchers have synthesized and studied its isomers to understand their potential as therapeutic agents targeting the GABAergic system. This is particularly relevant for neurological disorders where GABAergic signaling is disrupted.
Q5: Have there been studies investigating the interaction of this compound derivatives with DNA?
A5: Yes, (1R,3R)-3-aminocyclopentanecarboxylic acid has been incorporated into polyamides and its binding affinity and selectivity towards specific DNA sequences have been studied. [] These studies demonstrated the potential of using such modified polyamides as tools for DNA recognition and manipulation, opening avenues for gene therapy and other applications.
Q6: Are there any known methods for the enantioselective synthesis of this compound?
A6: Yes, both enantiomers of cis-3-aminocyclopentanecarboxylic acid can be synthesized from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ] Additionally, enzymatic asymmetrization offers another route for enantioselective synthesis. [] These methods are crucial for obtaining enantiomerically pure compounds for medicinal chemistry research.
Q7: What is the significance of the 1,2-methyl shift observed during the deamination of a this compound derivative?
A7: The deamination of (–)-3c-amino-1,2,2-trimethylcyclopentane-1r-carboxylic acid revealed a novel 1,2-syn-alkyl shift during the reaction. [] This rearrangement, explained by the formation of a highly reactive unsolvated carbenium ion intermediate, provides insights into the reaction mechanisms associated with this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



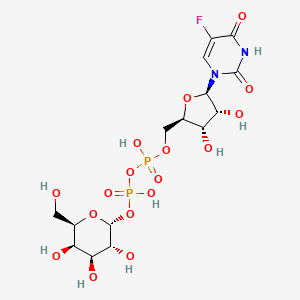


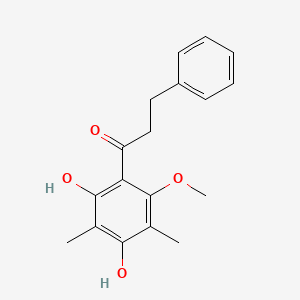
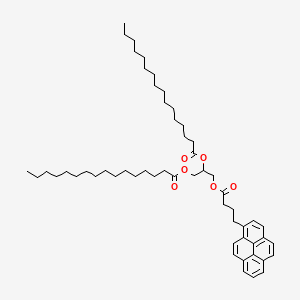
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
